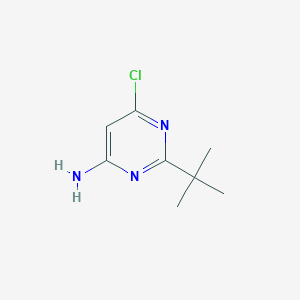

2-Tert-butyl-6-chloropyrimidin-4-amine

Description

Properties

IUPAC Name |

2-tert-butyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWWSYDTJRDYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070217-33-2 | |

| Record name | 2-tert-butyl-6-chloropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Tert-butyl-6-chloropyrimidin-4-amine SMILES and InChIKey

An In-Depth Technical Guide to 2-Tert-butyl-6-chloropyrimidin-4-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a substituted pyrimidine of interest to researchers and professionals in drug development. While specific literature on this exact molecule is limited, this document synthesizes information from related compounds and foundational chemical principles to offer valuable insights into its synthesis, characterization, and potential as a building block in medicinal chemistry.

Core Molecular Identifiers

The fundamental representation of a chemical compound is through its structural identifiers. For this compound, these are crucial for database searches, computational modeling, and unambiguous scientific communication.

| Identifier | Value | Source |

| Canonical SMILES | CC(C)(C)C1=NC(=CC(=N1)Cl)N | [PubChem[1]] |

| InChIKey | JQWWSYDTJRDYLT-UHFFFAOYSA-N | [PubChem[1]] |

| Molecular Formula | C8H12ClN3 | [PubChem[1]] |

| Molecular Weight | 185.65 g/mol | [Synblock[2]] |

| CAS Number | 876521-19-6 | [Synblock[2]] |

Introduction to the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs, particularly in the field of oncology.[3] Derivatives of 2-aminopyrimidine are of significant interest due to their capacity to function as kinase inhibitors, thereby targeting the signaling pathways that are often dysregulated in cancer cell proliferation and survival.[3] The subject of this guide, this compound, possesses key functional groups—a reactive chlorine atom and a nucleophilic amine—that make it an attractive starting material for the synthesis of diverse chemical libraries for drug screening.

Proposed Synthesis and Mechanistic Rationale

Hypothetical Two-Step Synthetic Protocol

Step 1: Synthesis of 2-tert-butyl-6-hydroxypyrimidin-4-amine

This initial step involves a condensation reaction. The tert-butyl group can be introduced using pivalamidine, which will react with a suitable three-carbon synthon like ethyl cyanoacetate.

-

Reaction: Pivalamidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a strong base such as sodium ethoxide in ethanol. The base deprotonates the active methylene group of ethyl cyanoacetate, which then attacks the amidine. Subsequent cyclization and tautomerization yield the hydroxypyrimidine ring.

Step 2: Chlorination of the Hydroxypyrimidine

The hydroxyl group on the pyrimidine ring can be converted to a chlorine atom using a standard chlorinating agent.

-

Reaction: The intermediate from Step 1 is treated with phosphorus oxychloride (POCl3).[4] The lone pair on the pyrimidine nitrogen attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate. A subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the final product, this compound.

Detailed Experimental Workflow

Materials:

-

Pivalamidine hydrochloride

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Protocol:

-

Step 1: Condensation

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add pivalamidine hydrochloride (1.0 equivalent). Stir for 15 minutes at room temperature.

-

Add ethyl cyanoacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate (2-tert-butyl-6-hydroxypyrimidin-4-amine) is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

-

Step 2: Chlorination

-

Suspend the dried intermediate (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux for 2-3 hours.[4]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of small organic molecules.[5]

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation: A stock solution of the synthesized compound is prepared by dissolving an accurately weighed amount in the mobile phase to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[5] The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]+ ion would be at m/z 186.07926.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the pyrimidine ring proton, and a broad singlet for the two amine protons.

-

¹³C NMR: Would reveal the expected number of carbon signals, including those for the tert-butyl group, and the distinct carbons of the pyrimidine ring.

-

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for creating libraries of compounds for screening against various therapeutic targets.

Kinase Inhibitor Scaffolding

The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. The chlorine atom at the 6-position is a convenient handle for introducing further diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which can enhance potency and selectivity.

Representative Kinase Signaling Pathway

Derivatives of this compound could potentially be developed to target kinases in critical cell signaling pathways, such as the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.

Caption: A generic kinase signaling pathway potentially targeted by pyrimidine inhibitors.

Conclusion

This compound is a valuable, yet under-explored, chemical entity. This guide provides a foundational understanding of its core identifiers, a plausible synthetic strategy, and robust methods for its analytical characterization. Its structural features make it an excellent candidate for library synthesis aimed at the discovery of novel kinase inhibitors and other therapeutic agents. The protocols and insights presented here are intended to empower researchers to further investigate the potential of this and related pyrimidine derivatives in the advancement of drug discovery.

References

-

PubChem. This compound. [Link]

-

PubChem. 6-(tert-Butyl)-5-chloropyrimidin-4-amine. [Link]

-

Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]

-

PubChem. Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate. [Link]

-

Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

Li, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]

-

Sircar, J. C., & Suto, M. J. (1986). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Synthetic Communications. [Link]

Sources

The Therapeutic Potential of 2-tert-butyl-6-chloropyrimidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged heterocyclic scaffold that forms the chemical backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents with applications in oncology, immunology, and infectious diseases.[2] The versatility of the pyrimidine core allows for fine-tuning of its physicochemical properties through substitution, enabling the design of molecules with high affinity and selectivity for a diverse range of biological targets.[3] Among the vast landscape of pyrimidine-based compounds, derivatives of 2-tert-butyl-6-chloropyrimidin-4-amine have emerged as a particularly promising class of molecules, serving as key intermediates and pharmacophores in the development of targeted therapies. This technical guide provides an in-depth exploration of the therapeutic applications of these derivatives, with a focus on their role as kinase inhibitors, and offers practical insights for researchers and drug development professionals in this field.

The this compound Core: A Versatile Synthetic Intermediate

The this compound core is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites that allow for facile diversification. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of a wide range of functional groups. The amino group at the 4-position and the pyrimidine ring nitrogens can also be functionalized, offering further avenues for structural modification and optimization of biological activity.

A prime example of the therapeutic potential unlocked through the derivatization of this core is the development of Remibrutinib (LOU064), a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[4][5]

Mechanism of Action: Targeting Key Signaling Pathways in Disease

Derivatives of this compound primarily exert their therapeutic effects by acting as inhibitors of protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of proteins, thereby regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and autoimmune disorders, making them attractive targets for therapeutic intervention.[7]

Bruton's Tyrosine Kinase (BTK) Inhibition: A Case Study with Remibrutinib

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[5] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, leading to B-cell proliferation, differentiation, and survival.[8] In autoimmune diseases, such as rheumatoid arthritis and chronic urticaria, aberrant B-cell activation contributes to the production of autoantibodies and pro-inflammatory cytokines, driving disease pathogenesis.[9]

Remibrutinib, a derivative of the this compound scaffold, is a potent and selective covalent inhibitor of BTK.[5] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[5] This targeted inhibition of BTK effectively blocks the BCR signaling cascade, thereby attenuating B-cell activation and reducing the inflammatory response.[2]

The remarkable potency of Remibrutinib is evident from its low IC50 value of 1 nM against BTK.[5] This high potency, coupled with its excellent selectivity, minimizes off-target effects and contributes to a favorable safety profile.[10]

Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway and its inhibition by Remibrutinib.

Caption: Inhibition of the BTK signaling pathway by Remibrutinib.

Quantitative Data Summary

The following table summarizes the in vitro potency of Remibrutinib against its primary target, Bruton's tyrosine kinase.

| Compound | Target | Assay Type | IC50 | Reference |

| Remibrutinib (LOU064) | BTK | Kinase Activity Assay | 1 nM | [5] |

| Remibrutinib (LOU064) | BTK (in blood) | BTK Activity Assay | 0.023 µM | [5] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the discovery and characterization of this compound derivatives.

Synthesis of 2-tert-butyl-6-substituted-pyrimidin-4-amine Derivatives (General Procedure)

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the 6-position of the pyrimidine ring.

Materials:

-

This compound

-

Desired nucleophile (e.g., an amine, alcohol, or thiol)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the anhydrous solvent.

-

Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

-

Add the base (2.0 - 3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-tert-butyl-6-substituted-pyrimidin-4-amine derivative.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a fluorescence-based assay to determine the IC50 of a compound against a specific kinase.[7]

Materials:

-

Kinase of interest

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (serially diluted)

-

Assay buffer

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a 3X solution of the test compound in the assay buffer.

-

Prepare a 3X mixture of the kinase and the europium-labeled anti-tag antibody in the assay buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

-

In a 384-well microplate, add 5 µL of the 3X test compound solution to each well.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.[11][12][13][14][15]

Materials:

-

Cultured cells

-

Cell culture medium

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-treated and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control and plot the results to determine the IC50 value.

Conclusion and Future Directions

Derivatives of this compound represent a highly valuable and versatile scaffold in modern drug discovery. The successful development of Remibrutinib as a potent and selective BTK inhibitor for the treatment of autoimmune diseases underscores the immense therapeutic potential of this chemical class.[2][5] The synthetic tractability of the core structure, coupled with the profound impact of its derivatives on key signaling pathways, ensures that this scaffold will remain a fertile ground for the discovery of novel therapeutics.

Future research in this area should focus on exploring the full potential of this scaffold by synthesizing diverse libraries of derivatives and screening them against a wide range of biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[16] Furthermore, the application of these derivatives in other therapeutic areas, such as oncology and neurodegenerative diseases, warrants further investigation. The continued exploration of the chemical space around the this compound core holds the promise of delivering the next generation of targeted therapies for a multitude of human diseases.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Angst, D., et al. (2020). Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63, 5102–5118.

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

- Google Patents. (n.d.). WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib.

- MDPI. (2023, December 11).

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

PMC. (n.d.). Novel Bruton's Tyrosine Kinase inhibitor remibrutinib: Drug‐drug interaction potential as a victim of CYP3A4 inhibitors based on clinical data and PBPK modeling. Retrieved from [Link]

- Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.

-

ACS Publications. (n.d.). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Retrieved from [Link]

- Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.

- Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.

- Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. 4(2), 353-358.

-

Semantic Scholar. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

-

PubMed. (2023, September 15). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Retrieved from [Link]

- MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 143.

-

Bentham Science Publisher. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved from [Link]

- MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1575.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Novel Bruton’s Tyrosine Kinase inhibitor remibrutinib: Drug‐drug interaction potential as a victim of CYP3A4 inhibitors based on clinical data and PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. clyte.tech [clyte.tech]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. benthamscience.com [benthamscience.com]

Methodological & Application

optimized reaction conditions for amination of 6-chloropyrimidine derivatives

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The functionalization of 6-chloropyrimidine derivatives is a cornerstone in the synthesis of kinase inhibitors (e.g., Pazopanib) and nucleoside analogs. However, the reactivity of the C6 position is highly sensitive to the electronic environment of the pyrimidine ring and the nucleophilicity of the amine.

While Nucleophilic Aromatic Substitution (

Strategic Decision Matrix

Use the following logic flow to select the optimal pathway for your specific substrate.

Figure 1: Decision matrix for selecting the amination pathway based on substrate electronics and equipment availability.

Method A: Nucleophilic Aromatic Substitution ( )[1][2]

This is the preferred method for electron-deficient pyrimidines. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

Critical Parameters

-

Solvent: Polar aprotic solvents (DMSO, DMF, NMP) stabilize the anionic intermediate. Alcohols (n-BuOH, i-PrOH) are effective for microwave protocols.

-

Base: A non-nucleophilic base (DIPEA,

) is required to scavenge the HCl byproduct. Inorganic bases ( -

Regioselectivity: In 2,4,6-trichloropyrimidine, the C4/C6 positions are significantly more reactive than C2 due to the para-quinoid resonance contribution.[1]

Protocol 1: Microwave-Assisted Amination (High Throughput)

Recommended for rapid library generation.

Materials:

-

6-Chloropyrimidine derivative (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: Ethanol or n-Butanol (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave process vial, dissolve the 6-chloropyrimidine (0.5 mmol) in Ethanol (2.0 mL).

-

Addition: Add the Amine (0.55 mmol) followed by DIPEA (0.75 mmol, 130 µL). Cap the vial with a PTFE-lined septum.[2]

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Set Temperature: 120°C (for reactive substrates) to 150°C (for deactivated substrates).

-

Hold Time: 10–20 minutes.

-

Pressure Limit: 15 bar.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Resuspend residue in EtOAc (10 mL) and wash with saturated

(2 x 5 mL) and Brine (5 mL). -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Thermal Amination (Scale-Up)

Recommended for >10g scale where microwave penetration depth is a limitation.

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

-

Solvent System: Use n-Butanol or DMAc (Dimethylacetamide). Concentration: 0.5 M.

-

Reaction: Heat to 100–110°C for 4–12 hours. Monitor by LC-MS.[3]

-

Workup: Pour the reaction mixture into ice-water. If the product precipitates, filter and wash with water (simplest purification). If oil forms, extract with EtOAc.

Method B: Buchwald-Hartwig Cross-Coupling

When the pyrimidine ring is deactivated (e.g., 2-amino-6-chloropyrimidine) or the nucleophile is weak (e.g., anilines),

Critical Parameters

-

Catalyst: Pd(OAc)2 or Pd2(dba)3 are standard precursors. Pre-catalysts (e.g., XPhos Pd G3) are recommended for reliability.

-

Ligand: Crucial for success.[2]

-

Base:

(mild) or NaOtBu (strong).

Protocol 3: Pd-Catalyzed Amination

Materials:

-

6-Chloropyrimidine (1.0 equiv)

-

Catalyst:

(2 mol%) or XPhos Pd G3 (2 mol%) -

Ligand: Xantphos (4 mol%) (if using

) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Environment: Flame-dry a reaction vial and cool under a stream of Argon/Nitrogen.

-

Solids Addition: Add 6-chloropyrimidine, solid amine, Base (

), and Catalyst/Ligand system to the vial.-

Note: If using

and Xantphos, pre-mixing them in a small amount of solvent for 5 mins can generate the active species.

-

-

Degassing: Add 1,4-Dioxane. Sparge the solvent with Argon for 5–10 minutes before addition, or freeze-pump-thaw the reaction vessel. Oxygen is the primary cause of failure.

-

Reaction: Seal and heat to 100°C for 12–18 hours.

-

Scavenging: After cooling, dilute with EtOAc. Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove Palladium residues (critical for biological assays).

-

Filtration: Filter through a Celite pad. Concentrate and purify via chromatography.

Optimization & Troubleshooting Guide

Solvent & Base Screening Table

| Variable | Standard Condition | Alternative (Problem Solving) | Why? |

| Solvent ( | Ethanol / i-PrOH | DMF / NMP | Use DMF if solubility is poor or higher temp (>150°C) is needed. |

| Solvent (Pd) | 1,4-Dioxane | Toluene / t-BuOH | Toluene is better for non-polar substrates; t-BuOH can accelerate reductive elimination. |

| Base ( | DIPEA | Use NaH for very weak nucleophiles (e.g., amides) to create the anion first. | |

| Base (Pd) | NaOtBu / LiHMDS | NaOtBu is stronger but can cause hydrolysis. LiHMDS is used for silylated amines. |

Troubleshooting Workflow

Use this logic to diagnose reaction failures.

Figure 2: Troubleshooting common failure modes in pyrimidine amination.

References

-

Vertex Pharmaceuticals. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Link

-

BenchChem. (2025).[11][2][9] Overcoming poor regioselectivity in the amination of dichloropyrimidines. Link

-

National Institutes of Health (NIH). (2005). Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. PubMed. Link

-

WuXi AppTec. (2024).[7] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Link

-

ResearchGate. (2025). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Des-Chloro Impurities in the Coupling of 2-tert-butyl-6-chloropyrimidin-4-amine

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with des-chloro impurity formation during the palladium-catalyzed coupling of 2-tert-butyl-6-chloropyrimidin-4-amine. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the formation and control of the des-chloro impurity.

Q1: What is the "des-chloro" impurity and why is it a significant problem?

The "des-chloro" or "hydrodechlorination" impurity is a common byproduct in which the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom. This side reaction, known as protodehalogenation, is a challenge in many palladium-catalyzed cross-coupling reactions.[1] In the context of API (Active Pharmaceutical Ingredient) synthesis, such impurities are critical to control. Their presence can affect the final product's purity, efficacy, and safety, necessitating stringent control to meet regulatory standards.[2][3]

Q2: What is the primary chemical mechanism for the formation of this impurity?

The formation of the des-chloro impurity is a competing side reaction to the desired C-N bond formation. The primary mechanism involves the palladium catalyst. After the initial oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) complex can undergo an undesired reaction pathway.[4][5] Instead of proceeding to reductive elimination to form the desired amine product, the intermediate can react with a hydrogen source in a process that ultimately replaces the chloro group with hydrogen, regenerating the Pd(0) catalyst in an unproductive cycle. One potential pathway is β-hydride elimination from the palladium-amide complex, which competes with the productive reductive elimination step.[4]

Q3: How can I reliably detect and quantify the des-chloro impurity?

Robust analytical methods are essential for monitoring and controlling impurities.[2][6]

-

High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the impurity. A well-developed, stability-indicating HPLC method is crucial to separate the starting material, the desired product, and the des-chloro impurity.[2][6][7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the impurity. It provides the molecular weight, confirming that the impurity corresponds to the loss of a chlorine atom and the gain of a hydrogen atom.[2][6]

-

Gas Chromatography (GC) and GC-MS: These can be used as alternative methods if the compounds are sufficiently volatile and thermally stable.[2][7]

Q4: What are the most critical reaction parameters to control to minimize this impurity?

The battle against des-chloro impurities is won by carefully balancing several interconnected parameters. The most critical are:

-

Catalyst and Ligand Selection: The electronic and steric properties of the phosphine ligand are paramount.

-

Base Selection: The type and strength of the base influence reaction kinetics and side-product formation.

-

Solvent and Temperature: These parameters affect catalyst stability, solubility, and the relative rates of desired versus undesired reactions.

-

Reaction Atmosphere: Strict exclusion of oxygen and moisture is mandatory for reproducibility.

Section 2: In-Depth Troubleshooting Guide

This section is designed to address specific experimental issues in a problem-and-solution format.

Problem 1: My reaction consistently yields >5% of the des-chloro impurity. What is a systematic approach to troubleshooting this?

A high level of hydrodechlorination indicates that the reaction conditions favor this side pathway over the desired C-N coupling. A systematic approach is required to identify the root cause.

Answer:

Start by establishing a baseline with your current protocol and then methodically vary key parameters one at a time. The logical flow is to first optimize the core of the catalytic system—the ligand and base—before moving to solvent and temperature.

Below is a recommended troubleshooting workflow:

Caption: A systematic workflow for troubleshooting des-chloro impurity formation.

Problem 2: I suspect my catalyst system is the primary issue. How do I choose a better ligand to suppress hydrodechlorination?

The ligand dictates the steric and electronic environment around the palladium center, directly influencing the relative rates of productive reductive elimination and undesired side reactions.

Answer:

For electron-rich heteroaryl chlorides like your pyrimidine substrate, sterically bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial reductive elimination step, which outcompetes the pathways leading to hydrodechlorination.[4]

-

Rationale: Bulky ligands create a sterically crowded environment that favors the bond-forming reductive elimination. Electron-donating ligands increase the electron density on the palladium, which also facilitates this step.

-

Recommendations:

-

Switch to Buchwald-type biaryl phosphine ligands: If you are using simpler ligands like P(t-Bu)₃ or P(o-tolyl)₃, switching to more advanced ligands is the first step.

-

Screen a focused set of ligands: Evaluate ligands known to be effective for challenging couplings of heteroaryl chlorides.

-

| Ligand | Class | Key Characteristics & Rationale |

| XPhos | Biaryl Phosphine | Highly active and versatile. Its bulk can accelerate reductive elimination. |

| RuPhos | Biaryl Phosphine | Often effective where other ligands fail, particularly for heteroaromatic substrates. |

| tBuXPhos | Biaryl Phosphine | Extremely bulky, designed to promote difficult couplings and minimize side reactions. A good candidate for this specific problem.[8] |

Problem 3: Could the base be causing the high impurity levels? How do I select the right base?

The base plays a critical role in the catalytic cycle, primarily in deprotonating the amine to form the palladium-amide complex. However, an overly strong or poorly soluble base can contribute to side reactions.

Answer:

Yes, the base is a critical parameter. While a strong base like sodium tert-butoxide (NaOt-Bu) is often used to achieve high reaction rates, it can sometimes promote decomposition or side reactions.[8] A weaker, more soluble base might provide a cleaner reaction profile, albeit potentially at a slower rate.

| Base | pKa (Conjugate Acid) | Advantages | Disadvantages & Considerations |

| NaOt-Bu | ~19 | High reactivity, often allows for lower catalyst loading and temperature.[8] | Can be incompatible with sensitive functional groups; may promote side reactions. |

| LHMDS | ~26 | Strong, non-nucleophilic. Useful for substrates with protic functional groups.[8] | Solid is air-sensitive; can be incompatible with some groups at high temperatures.[8] |

| Cs₂CO₃ | ~10.3 | Excellent functional group tolerance; milder conditions.[8] | Often requires higher catalyst loading or longer reaction times; can be difficult to stir on a large scale.[8] |

| K₃PO₄ | ~12.3 | Good functional group tolerance, economical. | May require higher catalyst loadings and longer reaction times.[8] |

Recommendation: If you are using NaOt-Bu and observing high impurity levels, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄. This change often slows the formation of the hydrodechlorination byproduct more than it slows the desired coupling reaction.

Problem 4: My results are inconsistent between batches. What are the likely causes of this irreproducibility?

Inconsistency in palladium-catalyzed reactions often points to sensitivity to trace contaminants, particularly oxygen and water.

Answer:

Buchwald-Hartwig aminations are notoriously sensitive to atmospheric conditions.[9] The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state, and phosphine ligands can be oxidized to phosphine oxides, which can inhibit the reaction.

-

Ensure a Strictly Inert Atmosphere: Use a high-quality inert gas (argon or nitrogen). Ensure all glassware is rigorously dried and the reaction is set up in a glovebox or using robust Schlenk line techniques.

-

Degas Your Solvent: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

-

Use High-Purity Reagents:

-

Palladium Precatalyst: Use a reliable, well-defined precatalyst. Generating the catalyst in-situ from sources like Pd(OAc)₂ can be unreliable.[9]

-

Base: Ensure the base is fresh and has been stored under inert gas, especially hygroscopic or air-sensitive bases like NaOt-Bu and LHMDS.

-

Section 3: Key Protocols & Methodologies

Protocol 3.1: General Experimental Setup for Minimizing Des-Chloro Impurities

This protocol provides a robust starting point for the coupling reaction.

-

Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow it to cool under a stream of inert gas (Argon or Nitrogen).

-

Reagent Charging (in a Glovebox or under Inert Gas): To a Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, 1.1-1.2 equivalents relative to Pd), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

-

Addition of Reactants: Add the this compound (1.0 equivalent) and the coupling amine partner (1.1-1.2 equivalents).

-

Solvent Addition: Add the required volume of freshly degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS to track the consumption of starting material and the formation of product and the des-chloro impurity.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with water. Proceed with standard extraction and purification procedures.

Protocol 3.2: Analytical Method Guidance for HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A, and run a gradient to a high percentage of Mobile Phase B over 15-20 minutes. This will typically elute the more polar starting materials first, followed by the des-chloro impurity and then the more non-polar desired product.

-

Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

Section 4: Visual Guides to Reaction Mechanisms

Caption: The desired catalytic cycle for Buchwald-Hartwig amination.

Caption: Competing pathways leading to the desired product versus the des-chloro impurity.

References

-

Reddit User Discussion on Buchwald-Hartwig Amination Troubleshooting. (2018). r/chemistry. [Link]

-

Zhang, H., et al. (2021). Surface Ligand Environment Boosts the Electrocatalytic Hydrodechlorination Reaction on Palladium Nanoparticles. PubMed. [Link]

-

Hughes, R. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. [Link]

-

Reddit User Discussion on TLC of Buchwald-Hartwig Amination. (2021). r/chemhelp. [Link]

-

Arborpharm. (2023). How Are Impurities In Apis Detected And Removed?. Arborpharm. [Link]

-

Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Deshpande, P. A., et al. (2021). Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst. Royal Society of Chemistry. [Link]

-

Zhang, H., et al. (2020). Strong pyrrolic-N-Pd interactions boost the electrocatalytic hydrodechlorination reaction on palladium nanoparticles. PubMed. [Link]

-

Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Lingaiah, N., et al. (2023). Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2. MDPI. [Link]

-

Lee, J., et al. (2023). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. PMC. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]

- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

Technical Support Center: Pd-Catalyzed Coupling of Sterically Hindered Aminopyrimidines

Status: Operational | Tier: Level 3 (Advanced Synthesis) Ticket ID: PD-PYR-HINDERED-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: Coupling sterically hindered aminopyrimidines (specifically 2-aminopyrimidines) presents a "perfect storm" of catalytic challenges.

-

Catalyst Poisoning: The endocyclic nitrogens (N1/N3) are competent σ-donors that bind Pd(II) species, forming stable off-cycle resting states (

), effectively shutting down the catalytic cycle. -

Steric Impediment: Ortho-substituents on the pyrimidine ring or the electrophile retard the rate of amine coordination and reductive elimination.

-

Electronic Deactivation: The electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the exocyclic amine (

), making oxidative addition competitive with side reactions like

The Solution:

Success requires a catalyst system that is bulky enough to prevent

Catalyst Selection Matrix (Module 1)

Use this decision engine to select your starting catalyst system. Do not use generic Pd sources (e.g.,

Decision Logic

| Substrate Profile | Primary Recommendation | Secondary Recommendation | Why? |

| Hindered Primary Aminopyrimidine (e.g., 4,6-dimethyl-2-aminopyrimidine) | BrettPhos Pd G4 | tBuBrettPhos Pd G4 | BrettPhos is optimized for primary amines; the bulk prevents ring-N binding. |

| Hindered Secondary Aminopyrimidine (e.g., N-methyl-2-aminopyrimidine) | RuPhos Pd G4 | Pd-PEPPSI-IPent | RuPhos excels with secondary amines; prevents |

| Extremely Hindered / Base Sensitive (e.g., esters/nitriles present) | Pd-PEPPSI-IPent | tBuXPhos Pd G4 | PEPPSI-IPent is "bulky-yet-flexible," tolerating extreme sterics and weak bases. |

| Coupling to Heteroaryl Chlorides (Low reactivity electrophiles) | AdBrettPhos Pd G3 | XantPhos Pd G4 | AdBrettPhos provides maximum electron richness to facilitate oxidative addition of Cl. |

Visual Selection Workflow

Caption: Logical flow for selecting the optimal ligand/precatalyst based on amine substitution and steric bulk.

Troubleshooting Guides (Module 2)

Issue A: "The reaction stalled at 10% conversion."

Diagnosis: Catalyst Poisoning (The "Off-Cycle" Trap). The pyrimidine ring nitrogen has coordinated to the Pd center, forming a stable 5-membered or 4-membered chelate (if other groups are nearby) that is too stable to undergo reductive elimination.

Corrective Actions:

-

Switch to Precatalysts: Stop using

+ Ligand. In situ catalyst generation is too slow and allows the free ligand to be sequestered by the substrate. Use Pd G4 precatalysts (e.g., BrettPhos Pd G4) which ensure a 1:1 Pd:Ligand ratio immediately upon activation [1]. -

Increase Ligand Bulk: Switch from XantPhos or BINAP to tBuXPhos or Pd-PEPPSI-IPent . The "umbrella" effect of the pentyl/t-butyl groups physically blocks the approach of the pyrimidine ring nitrogen while allowing the smaller exocyclic amine to bind [2].

-

Check Water: Pyrimidines are hygroscopic. Trace water kills the active anionic Pd-amido species. Add 4Å molecular sieves.

Issue B: "I see dehalogenated starting material (Ar-H) instead of product."

Diagnosis:

Corrective Actions:

-

Solvent Switch: If using Dioxane or THF, switch to t-Amyl Alcohol . It is less prone to hydrogen atom transfer.

-

Base Modification: If using

, switch to -

Temperature Ramp: Start the reaction at 60°C for 1 hour, then ramp to 100°C. This allows the difficult oxidative addition to occur before the high-energy decomposition pathways take over.

Experimental Protocols (Module 3)

Protocol A: The "Golden Standard" for Hindered Aminopyrimidines

Recommended for: 2-aminopyrimidines + ortho-substituted aryl bromides/chlorides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Aminopyrimidine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (2-5 mol%) OR Pd-PEPPSI-IPent (2 mol%)

-

Base: NaOtBu (1.4 equiv) [Use

(2.0 equiv) if ester/nitrile present] -

Solvent: t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

-

Charge Solids: In a glovebox or under active

flow, add the aryl halide, aminopyrimidine, base, and Precatalyst to a screw-cap vial equipped with a magnetic stir bar.-

Critical: Do not add the catalyst as a solution; weigh the solid G4 precatalyst directly to ensure stoichiometry.

-

-

Purge: Cap the vial with a septum. Evacuate and backfill with Argon (

). -

Solvent Addition: Add anhydrous, degassed t-Amyl Alcohol via syringe.

-

Activation: Place in a pre-heated block at 80°C .

-

Observation: The solution should turn from pale yellow/orange to a darker tea color. If it turns black immediately (precipitate), the catalyst has decomposed (check solvent dryness).

-

-

Monitoring: Monitor via LCMS at 2 hours. If conversion <50%, raise temp to 100°C.

-

Workup: Dilute with EtOAc, filter through a celite/silica pad (to remove Pd), and concentrate.

Mechanism of Failure vs. Success

Caption: The "Steric Umbrella" effect. Bulky ligands block Path A (Ring-N binding), forcing the reaction through Path B.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: Why t-Amyl Alcohol? Can I use Toluene? A: Toluene is acceptable, but t-Amyl Alcohol (and t-Butanol) often accelerates the reaction via the "solvation effect" on the transition state and helps solubilize the polar aminopyrimidine substrate better than non-polar toluene.

Q: My product is stuck in the aqueous layer during workup. A: Aminopyrimidines are polar. Do not do a standard water/EtOAc wash. Instead, filter the reaction mixture through Celite to remove salts, wash the pad with MeOH/DCM (1:9), and evaporate. Purify directly.

References

-

Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science.

-

Organ, M. G., et al. (2018). "Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides." The Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Technical Support Center: Handling & Stability of 2-Tert-butyl-6-chloropyrimidin-4-amine

Executive Summary & Critical Material Attributes (CMA)

2-Tert-butyl-6-chloropyrimidin-4-amine is a robust heterocyclic building block, but its utility in high-value cross-coupling (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

While the tert-butyl group provides steric protection, the C6-chloro substituent is electronically activated by the pyrimidine ring, making it susceptible to hydrolysis . In the presence of moisture and trace acid/base, the chloro group is displaced by water, generating the 6-hydroxy impurity (which tautomerizes to the pyrimidinone). This impurity is a "reaction terminator" that poisons palladium catalysts and lowers yield.

Key Chemical Properties

| Property | Specification / Behavior |

| CAS | 56806-74-1 |

| Moisture Sensitivity | Moderate. Stable in solid state if sealed; highly sensitive in solution.[1] |

| Critical Failure Mode | Hydrolysis of C-Cl bond |

| Rec. Water Content (KF) | |

| Storage Condition | Inert atmosphere ( |

The "Dry Chain": Storage & Handling Protocols

To maintain the integrity of the C-Cl bond, a strict "Dry Chain" of custody must be maintained from receipt to reactor.

Protocol A: Receipt and Long-Term Storage

Objective: Prevent atmospheric moisture ingress during storage.

-

Upon Receipt: Inspect the container seal. If the secondary packaging (foil bag) is bloated or punctured, quarantine the lot for QC (See Module 4).

-

Primary Storage: Store in a tightly sealed glass or HDPE container.

-

Secondary Protection: Place the primary container inside a desiccator or a secondary jar containing activated silica gel or molecular sieves.

-

Temperature: Refrigerate at

.-

Note: Cold storage slows hydrolysis kinetics but can induce condensation if the bottle is opened while cold. ALWAYS allow the container to reach room temperature before opening.

-

Protocol B: Dispensing

Objective: Minimize exposure time to humid air.[2]

-

Equilibration: Remove from the fridge 3 hours prior to use. Wipe the bottle dry to prevent external condensation from dripping into the solid.

-

Inert Handling: For critical GMP batches, dispense inside a glovebox or a glove bag purged with Nitrogen.

-

Resealing: Flush the headspace of the container with Argon or Nitrogen before screwing the cap back on. Parafilm is not a moisture barrier; use electrical tape or heat-shrink bands for long-term sealing.

Troubleshooting: Reaction Failures & Remediation

If your reaction (Suzuki, Buchwald, or

Mechanism of Failure

Water acts as a competitive nucleophile. In Pd-catalyzed reactions, it can also coordinate to the metal center or hydrolyze the phosphine ligands.

Figure 1: Mechanism of moisture-induced degradation. The release of HCl further accelerates degradation (autocatalysis) and deactivates basic catalysts.

Protocol C: Remediation via Azeotropic Drying

If your starting material is suspected to be "wet" (clumpy texture or KF > 0.5%), do not use oven drying, as this may sublime the material or accelerate thermal degradation. Use Azeotropic Distillation .[3]

Reagents: Anhydrous Toluene (preferred) or 2-MeTHF.

-

Dissolution: Dissolve the crude amine in 10 volumes (10 mL/g) of Anhydrous Toluene.

-

Distillation: Rotovap the solution at

under reduced pressure until a concentrated oil or solid remains.-

Why Toluene? Toluene forms a positive azeotrope with water (bp 84°C), effectively carrying water out of the system at lower temperatures than water's boiling point [1].

-

-

Repetition: Repeat this process 2 times .

-

Final State: Redissolve in your reaction solvent (e.g., Dioxane, DMF) immediately. Do not isolate the solid if possible.

QC & Analytical Validation

Before committing to a large-scale synthesis, validate the integrity of the material.

Visual Inspection Guide

| Observation | Diagnosis | Action |

| Free-flowing white/off-white powder | Good Condition | Proceed to synthesis. |

| Clumping / Sticky aggregates | Surface Moisture | Perform Protocol C (Azeotropic Drying). |

| Yellow/Orange discoloration | Chemical Degradation | Check LCMS. Likely hydrolysis or oxidation. Recrystallize. |

Analytical Methods

1. Karl Fischer (KF) Titration (Gold Standard)

-

Method: Coulometric KF is preferred for small samples.

-

Target:

w/w. -

Note: Amines can sometimes interfere with standard KF reagents. Use a buffered methanol solvent system designed for amines.

2.

-

Solvent: DMSO-

(Dry). -

Marker: Look for the disappearance of the sharp amine doublet/singlet or the appearance of a broad exchangeable peak

(indicative of the pyrimidinone NH). -

Water Peak: In DMSO-

, water appears at ~3.33 ppm. Integration of this peak relative to the tert-butyl signal (9H, ~1.2 ppm) gives a rough estimate of molar water content.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven?

A: Yes, but proceed with caution. Set the oven to max

Q: I see a new peak in LCMS at M-18 or M+1 after storage. What is it? A:

-

M-18: Unlikely for this molecule.

-

M+1 (relative to parent): This is likely the hydrolysis product where -Cl (mass 35) is replaced by -OH (mass 17), resulting in a net mass loss of 18 amu from the parent, but often appearing as a different retention time peak.

-

M+16: Potential N-oxide formation if stored in air/light.

Q: Is the compound light sensitive? A: Chloropyrimidines can be light-sensitive over long periods. Store in amber glass or wrap containers in foil.

Q: Which solvent is best for recrystallization if the material is degraded? A: A mixture of Heptane/EtOAc (typically 9:1 or 8:2) works well.[2] Dissolve in minimal hot EtOAc and slowly add Heptane. The polar hydroxy-impurity usually crashes out first or stays in the mother liquor depending on the specific ratio.

References

-

Wypych, G. (2016). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing. (Data on Toluene-Water Azeotropes).

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanisms of SnAr and Hydrolysis in Heterocycles).

-

Stout, T. et al. (2018). "Development of a Scalable Synthesis for a Chloropyrimidine Intermediate." Organic Process Research & Development. (General handling of chloropyrimidines).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Drying methods for amines).

Sources

overcoming steric hindrance of the 2-tert-butyl group in substitution reactions

Technical Support Center for Advanced Organic Synthesis

Current Status: 🟢 Operational Ticket Queue: High Volume (Steric Clash Issues) Lead Scientist: Dr. A. Vance, Senior Application Scientist

System Overview: The "2-tert-Butyl" Challenge

Welcome to the Steric Hindrance Support Center. You are likely here because a standard substitution protocol failed on a substrate containing a 2-tert-butyl group .

Whether this group is on an aromatic ring (ortho-position) or an aliphatic chain (beta-position, neopentyl-like), it acts as a kinetic firewall. It blocks the trajectory of incoming nucleophiles (SN2/SNAr) and destabilizes the planar geometries required for standard transition metal catalysis.

However, this bulk is not just an obstacle; it is a lever. By switching your "drivers" (ligands/catalysts) and "operating system" (reaction mechanism), you can turn steric strain into a driving force for reductive elimination or selective functionalization.

Troubleshooting Tickets & Resolution Guides

🎫 Ticket #408: "My SN2 reaction is dead. 0% conversion."

User Context: Attempting nucleophilic substitution on a primary alkyl halide with a beta-tert-butyl group (e.g., neopentyl bromide or 1-bromo-3,3-dimethylbutane).

Diagnosis: The Neopentyl Wall.

You are attempting an SN2 reaction on a substrate where the backside attack trajectory is sterically occluded by the beta-methyl groups of the tert-butyl moiety. The rate of reaction is approximately

Resolution Protocol: Do not optimize temperature or time. You must change the mechanism.

Option A: The Radical Bypass (Recommended) Switch from a heterolytic (2-electron) pathway to a homolytic (1-electron) pathway. Radicals are less sensitive to steric bulk than nucleophiles.

-

Protocol: Convert the halide to a radical intermediate using a tin hydride or silane mediator, then trap with an electron-deficient alkene (Giese addition) or use photoredox catalysis to install the nucleophile.

Option B: The SN1 Shift If the substrate allows, induce carbocation formation.

-

Tactic: Use a highly ionizing solvent (HFIP - Hexafluoroisopropanol) and a silver salt (AgOTf) to abstract the halide.

-

Warning: Expect Wagner-Meerwein rearrangements (1,2-methyl shift) to yield the tertiary carbocation (tert-amyl derivative).

🎫 Ticket #409: "Palladium coupling (Suzuki/Buchwald) stalled at <10% yield."

User Context: Coupling a 2-tert-butyl aryl halide with a boronic acid or amine. Diagnosis: Catalyst Deactivation & Slow Oxidative Addition. Standard ligands (PPh3, dppf) are insufficiently bulky to force the active Pd(0) species into the reactive monoligated state, and they lack the electron richness to facilitate oxidative addition into the crowded C-X bond.

Resolution Protocol: The "Buchwald" Patch You must use Dialkylbiaryl Phosphine Ligands or NHC (N-Heterocyclic Carbene) ligands. These are designed to wrap around the metal, creating a "pocket" that accommodates the bulk while accelerating the rate-determining step (often reductive elimination in crowded systems).

Decision Tree: Ligand Selection

Figure 1: Ligand selection logic for sterically hindered cross-coupling reactions.

Standard Operating Procedure: Hindered Suzuki Coupling

Valid for: 1-bromo-2-tert-butylbenzene + Phenylboronic acid

-

Catalyst System: Use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) .

-

Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a specific interaction between the palladium and the methoxy group on the ligand, stabilizing the intermediate. Its bulk promotes the reductive elimination of the crowded biaryl product.

-

-

Base & Solvent: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1) at 100°C.

-

Why: Anhydrous conditions often fail for hindered substrates. The biphasic system with water ensures efficient activation of the boronic acid to the boronate species (the actual nucleophile).

-

-

Execution:

-

Charge flask with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill with Argon (3x). Oxygen is fatal to the electron-rich phosphine ligands.

-

Add degassed Toluene/Water.

-

Heat to 100°C for 12-24h.

-

Data: Ligand Performance Comparison (Yield of 2-t-Bu-biaryl)

| Ligand | Yield (24h) | Mechanistic Insight |

|---|---|---|

| PPh₃ | < 5% | Cone angle too small; fails to promote reductive elimination. |

| dppf | 15% | Bite angle helps, but lacks steric bulk for this specific clash. |

| SPhos | 92% | Optimized for hindered biaryls; "Methoxy" effect stabilizes Pd. |

| XPhos | 88% | Excellent, particularly for aryl chlorides. |

| Pd-PEPPSI-IPent | 95% | NHC ligand; extremely robust, handles "tetra-ortho" substitution. |

🎫 Ticket #410: "Electrophilic Aromatic Substitution (EAS) is hitting the wrong spot."

User Context: Trying to add an electrophile (Nitro, Bromo, Acyl) to a 2-tert-butyl substituted benzene. Diagnosis: The Ortho-Blockade. The tert-butyl group is a "fat" director. While electronically it is an ortho/para director, sterically it effectively forbids ortho substitution.[1] You are likely seeing >95% para substitution.

Resolution: If you need the ortho product (the 3-position relative to t-Bu), you cannot use direct EAS.

Workaround: The "Ipso" or "Blocking" Strategy

-

Block the Para: Install a reversible blocking group (e.g., Sulfonic acid or Silyl group) at the para position.

-

Force the Issue: With para blocked, the electrophile may go ortho, but yields will be low due to the t-Bu wall.

-

Better Route: Synthesize the ring with the substituents already in place, or use Directed Ortho Metalation (DoM) .

-

Protocol: If you have a directing group (e.g., -OMOM, -CONEt2) meta to the t-Bu, treat with sec-BuLi. The lithium will coordinate to the directing group and deprotonate the position away from the t-Bu group (due to sterics) or between them if the directing group is powerful enough to overcome the steric repulsion (rare).

-

Mechanistic Visualization

Why does bulk help in catalysis? In the catalytic cycle, the "Reductive Elimination" step is the release of the product. For crowded molecules, the product is high-energy. A bulky ligand "squeezes" the metal center, making it sterically favorable to eject the bulky product to relieve strain.

Figure 2: The Catalytic Cycle emphasizing the role of steric bulk in reductive elimination.[2][3]

References

-

Buchwald-Hartwig Amin

- Title: "The Evolution of a Strategy for the Palladium-Catalyzed Amin

- Source:Accounts of Chemical Research

-

URL:[Link]

-

Suzuki-Miyaura Coupling of Hindered Substr

- Title: "Catalysts for the Suzuki-Miyaura Coupling of Hindered Substr

- Source:Journal of the American Chemical Society (Bardner & Buchwald)

-

URL:[Link]

-

NHC Ligands (Pd-PEPPSI)

- Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C

- Source:Chemistry - A European Journal (Organ et al.)

-

URL:[Link]

-

Steric Effects in SN2 Reactions

- Title: "Steric Hindrance in SN2 Reactions"

- Source:Master Organic Chemistry

-

URL:[Link]

-

Neopentyl Substitution Challenges

Sources

Validation & Comparative

Mass Spectrometry Profiling of 2-Tert-butyl-6-chloropyrimidin-4-amine: A Structural Elucidation & Isomer Differentiation Guide

Executive Summary: The Analytical Imperative

In the development of small-molecule kinase inhibitors, 2-Tert-butyl-6-chloropyrimidin-4-amine (CAS: 1025453-39-1) serves as a critical pharmacophore scaffold. Its structural integrity is defined by three distinct functionalities: a lipophilic tert-butyl group, a reactive chloro-substituent, and a primary amine.

For drug development professionals, the analytical challenge is not merely detection, but differentiation . Synthetic routes often yield regioisomers (e.g., 6-tert-butyl-2-chloropyrimidin-4-amine) that are isobaric and chromatographically similar. This guide provides a definitive mass spectrometric framework to distinguish this specific isomer, comparing its fragmentation mechanics against common structural alternatives.

Experimental Protocol: Validated Acquisition Parameters

To replicate the fragmentation patterns described below, the following acquisition parameters are recommended. These protocols ensure the preservation of the labile chlorine isotope pattern while inducing sufficient internal energy for diagnostic bond scission.

A. LC-ESI-MS/MS (Soft Ionization)

-

Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 320°C.

-

Mobile Phase:

-

Collision Energy (CE): Stepped NCE (20, 35, 50 eV) to capture both labile losses (isobutene) and skeletal rearrangements.

B. GC-EI-MS (Hard Ionization)

-

Instrument: Single Quadrupole or Triple Quadrupole GC-MS.

-

Ionization: Electron Impact (EI) at 70 eV.[1]

-

Source Temp: 230°C.

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

Fragmentation Analysis: Mechanism & Causality

The Molecular Ion Anchor

The mass spectrum is anchored by the protonated molecular ion [M+H]⁺ at m/z 186.08 (monoisotopic,

-

Diagnostic Check: The presence of a chlorine atom dictates a distinct 3:1 intensity ratio between m/z 186 and m/z 188 (

Cl isotope). Absence of this pattern indicates dehalogenation or misidentification.

Primary Fragmentation Pathways (ESI+)

Under collision-induced dissociation (CID), the molecule undergoes a deterministic "stripping" sequence.

-

Loss of Isobutene (Neutral Loss -56 Da): The tert-butyl group is the most labile feature. Unlike methyl groups which are stable, the tert-butyl carbocation character promotes the ejection of isobutene (

) via a McLafferty-type rearrangement involving the ring nitrogen.-

Transition: m/z 186

m/z 130. -

Significance: This confirms the presence of the tert-butyl group adjacent to a proton-accepting nitrogen.

-

-

Loss of Ammonia (Neutral Loss -17 Da): The primary amine at C4 can be eliminated as

.-

Transition: m/z 130

m/z 113. -

Mechanism: Intramolecular proton transfer from the ring nitrogen to the exocyclic amine.

-

-

Ring Cleavage (RDA - Retro-Diels-Alder): High-energy collisions shatter the pyrimidine ring, typically ejecting

(27 Da) or

Visualizing the Fragmentation Tree

The following diagram maps the causal relationships between the precursor and its product ions.

Caption: ESI+ Fragmentation pathway of this compound showing sequential loss of isobutene and ammonia.

Comparative Analysis: Differentiating Alternatives

The primary "alternative" in a synthetic context is the regioisomer 6-tert-butyl-2-chloropyrimidin-4-amine . While they share the same exact mass (185.07 Da), their MS/MS fingerprints differ due to the steric and electronic environment of the substituents.

Comparative Table: Regioisomer Differentiation

| Feature | Target: 2-Tert-butyl-6-chloro... | Alternative: 6-Tert-butyl-2-chloro... | Mechanistic Reason |

| Base Peak (ESI) | m/z 130 (Loss of | m/z 186 (Parent) | The 2-t-butyl group is flanked by two ring nitrogens, facilitating the H-transfer required for isobutene loss. The 6-t-butyl is less labile. |

| [M-Cl]⁺ Signal | Low Intensity | Medium Intensity | The 2-chloro position is more susceptible to nucleophilic displacement/loss in the gas phase due to activation by two adjacent nitrogens. |

| RDA Fragment | m/z 94 | m/z 108 | Retro-Diels-Alder cleavage occurs across different bonds depending on substituent symmetry. |

Comparison of Ionization Modes (EI vs. ESI)

-

ESI (Electrospray): Best for purity confirmation . It preserves the [M+H]⁺ ion and simplifies the spectrum to diagnostic neutral losses (Isobutene, Ammonia).

-

EI (Electron Impact): Best for fingerprinting . The 70 eV energy is "hard" enough to strip the methyl radical from the tert-butyl group (

at m/z 170), a pathway less common in ESI.

Data Summary: Diagnostic Ion Table

Use this table to validate your experimental spectrum.

| m/z (Monoisotopic) | Ion Identity | Formula | Relative Abundance (Est.) | Notes |

| 186.08 | 100% | Look for +2 isotope at 188 (33%). | ||

| 170.05 | <10% | Methyl radical loss (More prominent in EI). | ||

| 169.05 | 15-20% | Loss of exocyclic amine. | ||

| 150.10 | <5% | Dechlorination (Rare in ESI). | ||

| 130.02 | 80-90% | Major Diagnostic: Loss of isobutene. | ||

| 113.05 | 40-50% | Combined loss of t-butyl and amine. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80953209, this compound. Retrieved from [Link]

-

Holčapek, M., et al. (2010). Mass spectrometry of pyrimidine and its derivatives. Journal of Mass Spectrometry.[2] (Contextual grounding for pyrimidine fragmentation rules).

- NIST Mass Spec Data Center.Electron Ionization Mass Spectrometry of Chlorinated Pyrimidines.

Sources

reference standards for 2-Tert-butyl-6-chloropyrimidin-4-amine impurity profiling

An In-Depth Guide to the Establishment of Reference Standards for Impurity Profiling of 2-Tert-butyl-6-chloropyrimidin-4-amine

Abstract

This guide provides a comprehensive framework for establishing a robust impurity profiling strategy for this compound, a key intermediate in pharmaceutical synthesis. Recognizing the frequent absence of commercially available, certified reference standards for novel or specialized intermediates, this document outlines a systematic approach based on predictive analysis, strategic sourcing, and rigorous analytical method development. We will compare methodologies for identifying potential impurities, strategies for acquiring reference materials, and the development of a validated, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The protocols and validation strategies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific integrity.

Introduction: The Criticality of Impurity Profiling

This compound is a substituted pyrimidine derivative, a class of compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over impurities. The ICH Q3A(R2) guideline, for instance, requires the identification and characterization of any impurity present at a level of 0.10% or greater in the API.